4-Butyrylmorpholine

描述

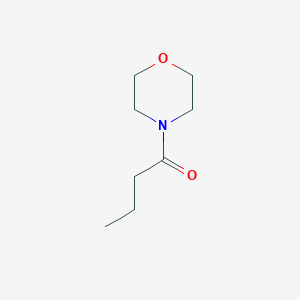

4-Butyrylmorpholine is a morpholine derivative where a butyryl group (-COC3H7) is attached to the nitrogen atom of the six-membered morpholine ring. Morpholine derivatives are widely utilized in pharmaceutical and agrochemical industries due to their versatile reactivity and ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

属性

IUPAC Name |

1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-3-8(10)9-4-6-11-7-5-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYJJZJDSMHJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967850 | |

| Record name | 1-(Morpholin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-51-5 | |

| Record name | NSC3342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Morpholin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

4-Butyrylmorpholine can be synthesized through the reaction of morpholine with butyric anhydride or butyric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:

Morpholine+Butyric Anhydride→this compound+Acetic Acid

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where morpholine and butyric anhydride are combined under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

化学反应分析

Types of Reactions

4-Butyrylmorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions where the butyryl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted morpholine derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Activity

4-Butyrylmorpholine and its derivatives have shown promising pharmacological properties. Morpholine derivatives are recognized for their role as enzyme inhibitors and have been extensively studied for their anticancer properties. For instance, modifications at the C-4 position of morpholine have been linked to enhanced activity against mTOR (mammalian target of rapamycin), a key protein in cancer cell proliferation .

Case Studies

- Anticancer Agents : Research indicates that morpholine derivatives, including this compound, exhibit significant inhibitory activity against various cancer cell lines. A study demonstrated that specific substitutions on the morpholine ring improved binding affinity to mTOR, leading to promising results in vivo against glioblastoma cells .

- Antifungal Activity : The incorporation of silicon into morpholine structures has led to the synthesis of potent antifungal agents. These modified compounds showed enhanced efficacy against human fungal pathogens such as Candida albicans and Candida glabrata, suggesting that this compound could be explored for similar modifications to improve its antifungal properties .

Agrochemicals

Fungicides and Herbicides

Morpholine derivatives are increasingly utilized in agriculture as fungicides and herbicides. The demand for sustainable agricultural practices has spurred research into morpholine-based agrochemicals that are effective yet environmentally friendly. This compound may serve as a scaffold for developing new agrochemical agents aimed at improving crop yield and disease resistance .

Case Studies

- Development of New Agrochemicals : Ongoing studies focus on optimizing the structure of morpholine derivatives to enhance their efficacy as crop protection agents while minimizing environmental impact. The versatility of this compound allows for modifications that could lead to improved fungicidal activity .

Materials Science

Polymer Chemistry

In materials science, morpholine derivatives like this compound are investigated for their roles as curing agents and stabilizers in polymer production. Their chemical properties facilitate the development of advanced materials with superior mechanical and thermal characteristics.

Case Studies

- Curing Agents : Research has shown that morpholine-based compounds can act as effective curing agents in epoxy resins, enhancing their durability and performance in various applications .

- Corrosion Inhibition : Morpholine derivatives are also explored for their ability to inhibit corrosion in industrial settings, providing protective coatings that extend the lifespan of machinery and infrastructure .

Summary Table of Applications

作用机制

The mechanism of action of 4-Butyrylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The butyryl group can undergo hydrolysis to release butyric acid, which can then participate in various metabolic pathways. The morpholine ring can interact with proteins and other biomolecules, affecting their function and activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional differences between 4-Butyrylmorpholine and analogous compounds are critical for understanding their applications. Below, key comparisons are made with morpholine , thiomorpholine , and 4-(4-nitrophenyl)thiomorpholine (from the provided evidence).

Structural and Electronic Differences

- Morpholine vs. Thiomorpholine : Replacing oxygen with sulfur in the ring increases lipophilicity (logP) by ~0.5–1.0 units, which improves membrane permeability but may reduce aqueous solubility.

- This compound vs. 4-(4-Nitrophenyl)thiomorpholine : The butyryl group introduces a flexible aliphatic chain, whereas the 4-nitrophenyl group in the thiomorpholine derivative enables π-π stacking and weak hydrogen bonding (C–H···O), leading to distinct solid-state packing.

Solid-State Behavior

- 4-(4-Nitrophenyl)thiomorpholine : Forms centrosymmetric dimers via C–H···O interactions and aromatic stacking, unlike its morpholine analogue.

Table 1: Comparative Physicochemical Properties

| Property | Morpholine | Thiomorpholine | 4-(4-Nitrophenyl)thiomorpholine | This compound |

|---|---|---|---|---|

| LogP | -0.2 | 0.3 | 1.8 | 1.5 (estimated) |

| Melting Point (°C) | -4 | 15–18 | 120–122 | Not reported |

| Hydrogen Bond Acceptor | 2 | 2 | 4 | 3 |

Key Observations :

- Lipophilicity : this compound’s logP (~1.5) bridges the gap between morpholine and aromatic thiomorpholine derivatives.

- Synthetic Flexibility : Both this compound and 4-(4-nitrophenyl)thiomorpholine can serve as precursors for further functionalization (e.g., amide coupling).

生物活性

4-Butyrylmorpholine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of morpholine with butyric anhydride or butyric acid under controlled conditions. The reaction can be catalyzed by various acids or bases to yield the desired morpholine derivative. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Cholinesterase Inhibition : Studies have indicated that morpholine derivatives, including this compound, may exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission by hydrolyzing acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter in synaptic clefts, potentially enhancing cognitive functions .

Anticancer Activity : There is emerging evidence suggesting that morpholine derivatives can affect various signaling pathways involved in cancer progression. For instance, compounds similar to this compound have been shown to inhibit PI3K and MAPK pathways, which are critical for cell proliferation and survival. This inhibition could lead to reduced tumor growth in certain cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

-

In Vitro Studies on Cholinesterase Inhibition :

A study evaluated several morpholine derivatives, including this compound, for their inhibitory effects on AChE and BuChE. The results demonstrated that certain derivatives exhibited potent inhibition at low micromolar concentrations, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease . -

Anticancer Efficacy in Tumor Models :

Research on the anticancer properties of morpholine derivatives showed that compounds similar to this compound significantly decreased cell viability in various cancer cell lines through the inhibition of key signaling pathways such as PI3K and MAPK. This indicates a potential role in cancer treatment strategies . -

Safety Profile Assessment :

Safety evaluations conducted through hemolysis assays indicated that morpholine derivatives, including this compound, displayed selective toxicity towards fungal cells while being non-toxic to human red blood cells at therapeutic concentrations. This selectivity is crucial for developing antifungal agents with minimal side effects on human health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。